1-(Methylglycyl)piperidine-3-carboxylic acid
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Overview
Description
1-[2-(methylamino)acetyl]piperidine-3-carboxylic acid is a compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
The synthesis of 1-[2-(methylamino)acetyl]piperidine-3-carboxylic acid typically involves several steps. One common method includes the reaction of piperidine with methylamine and acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through cyclization and subsequent purification steps .
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
1-[2-(methylamino)acetyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of substituted piperidine derivatives.
Scientific Research Applications
1-[2-(methylamino)acetyl]piperidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic applications, such as in the treatment of neurological disorders and as analgesics.
Mechanism of Action
The mechanism of action of 1-[2-(methylamino)acetyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and physiological responses. Detailed studies on its mechanism of action are ongoing to fully understand its effects and potential therapeutic applications .
Comparison with Similar Compounds
1-[2-(methylamino)acetyl]piperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:
Piperine: Known for its antioxidant and anticancer properties.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
Matrine: Used for its anti-inflammatory and anticancer activities.
Properties
Molecular Formula |
C9H16N2O3 |
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Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-[2-(methylamino)acetyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C9H16N2O3/c1-10-5-8(12)11-4-2-3-7(6-11)9(13)14/h7,10H,2-6H2,1H3,(H,13,14) |
InChI Key |
KZXAEKUCGGOJJZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)N1CCCC(C1)C(=O)O |
Origin of Product |
United States |
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